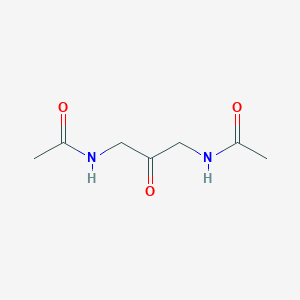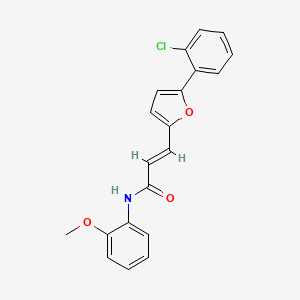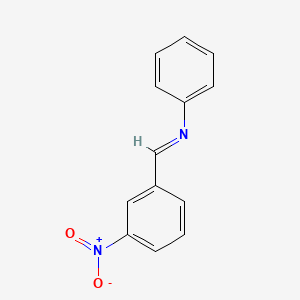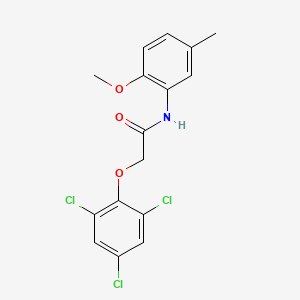
N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound features a complex structure with multiple substituents, including methoxy, methyl, and trichlorophenoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylphenylamine and 2,4,6-trichlorophenoxyacetic acid.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the amine group of 2-methoxy-5-methylphenylamine reacts with the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid to form the acetamide linkage. This reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The chlorine atoms in the trichlorophenoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield formaldehyde, while reduction of the acetamide linkage may produce an amine.
Wissenschaftliche Forschungsanwendungen
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of “N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methoxy-5-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” is unique due to the specific combination of substituents on its aromatic rings
Eigenschaften
CAS-Nummer |
853316-18-4 |
|---|---|
Molekularformel |
C16H14Cl3NO3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9-3-4-14(22-2)13(5-9)20-15(21)8-23-16-11(18)6-10(17)7-12(16)19/h3-7H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
QGCCJFMUBKUEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
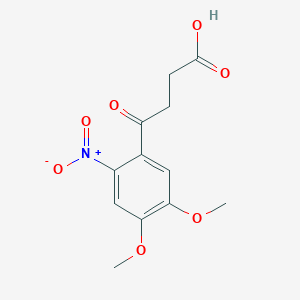

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)


